
6-ケトシプロテロン酢酸
概要
説明
6-Keto Cyproterone Acetate is a derivative of Cyproterone Acetate, a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is known for its ability to block androgen receptors and inhibit the effects of male hormones.
科学的研究の応用
Medical Uses
1. Hormonal Treatments
- Birth Control : 6-Keto Cyproterone Acetate is utilized in hormonal contraceptives, often combined with estrogen to enhance efficacy. It effectively reduces androgen levels, which can lead to improved outcomes in conditions like acne and hirsutism in women .
- Transgender Hormone Therapy : This compound is also employed in feminizing hormone therapy for individuals assigned male at birth, helping to suppress testosterone levels. Research indicates that low doses (12.5 mg/day) can achieve significant testosterone suppression comparable to standard doses .
2. Treatment of Androgen-Dependent Conditions
- Acne and Hirsutism : In women suffering from severe acne or excessive hair growth, 6-Keto Cyproterone Acetate has shown a substantial improvement rate of 75-90% when used alone or in combination with estrogen .
- Polycystic Ovary Syndrome (PCOS) : The compound is effective in managing symptoms associated with high androgen levels due to conditions like PCOS and congenital adrenal hyperplasia .
3. Prostate Cancer Management
- Palliative Treatment : In men with prostate cancer, 6-Keto Cyproterone Acetate serves as an antiandrogen therapy, often used when other treatments are not viable. It reduces the progression of the disease and alleviates symptoms associated with advanced stages of cancer .
Table 1: Summary of Clinical Applications
Application | Population | Dosage Range | Outcome |
---|---|---|---|
Birth Control | Women | 2 mg - 100 mg daily | 75-90% improvement in acne and hirsutism |
Transgender Hormone Therapy | AMAB Individuals | <25 mg - 50 mg daily | Significant testosterone suppression |
Prostate Cancer Treatment | Men with prostate cancer | 50 - 300 mg daily | Palliative care; symptom management |
Case Study: Efficacy in Transgender Hormone Therapy
A retrospective study involving 59 individuals assigned male at birth assessed the effectiveness of low-dose Cyproterone Acetate (<25 mg/day) compared to standard doses (25-50 mg/day). The results indicated that both groups achieved targeted testosterone suppression within three months, showing no significant differences in efficacy between dosages .
Table 2: Side Effects and Risks
Side Effect | Frequency | Notes |
---|---|---|
Meningiomas | Rare | Associated with long-term use |
Hepatotoxicity | Dose-related | Monitoring required for liver function |
Psychological Effects | Variable | Includes mood swings and depression |
生化学分析
Cellular Effects
The cellular effects of 6-Keto Cyproterone Acetate are not well-studied. Its parent compound, Cyproterone Acetate, has been shown to have significant effects on cells. For example, it has been found to induce the expression of CYP1A1, a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse Hepa-1c1c7 cells .
Molecular Mechanism
Cyproterone Acetate, from which it is derived, is known to suppress the actions of testosterone and its metabolite dihydrotestosterone on tissues by blocking androgen receptors, which prevents androgens from binding to them and suppresses luteinizing hormone, thereby reducing testosterone levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Cyproterone Acetate involves multiple steps, starting from commercially available steroids. One common method includes the oxidation of Cyproterone Acetate to introduce the keto group at the 6th position. This process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods: Industrial production of 6-Keto Cyproterone Acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: 6-Keto Cyproterone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of 6-Keto Cyproterone Acetate, each with unique pharmacological properties .
作用機序
6-Keto Cyproterone Acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors in target tissues. This inhibition prevents the activation of androgen-responsive genes, thereby reducing the effects of male hormones. Additionally, it has progestogenic activity, which contributes to its therapeutic effects in conditions like prostate cancer and severe acne .
類似化合物との比較
Cyproterone Acetate: The parent compound, used for similar therapeutic purposes.
Megestrol Acetate: Another synthetic progestin with antiandrogenic properties.
Chlormadinone Acetate: A progestin with similar pharmacological effects.
Uniqueness: 6-Keto Cyproterone Acetate is unique due to the presence of the keto group at the 6th position, which enhances its antiandrogenic activity and alters its pharmacokinetic properties. This modification makes it a valuable compound for specific therapeutic applications where enhanced antiandrogenic activity is desired .
生物活性
6-Keto Cyproterone Acetate (6-KCA) is a synthetic steroid derived from Cyproterone Acetate (CPA), known for its antiandrogenic and progestogenic properties. This article explores the biological activity of 6-KCA, its mechanisms of action, and its applications in research and medicine.
Chemical Structure and Properties
6-KCA has the molecular formula CHO, with a specific structure that allows it to interact with androgen receptors. Its synthesis and characterization have been documented, establishing it as a reference compound in various biological assays .
Androgen Receptor Antagonism
6-KCA primarily functions by blocking the binding of dihydrotestosterone (DHT) to androgen receptors in target tissues. This inhibition prevents the activation of androgen-responsive genes, leading to reduced effects of male hormones like testosterone and DHT. The compound exhibits both antiandrogenic and progestogenic activities, which are critical in treating conditions such as prostate cancer, acne, and hirsutism .
Influence on Gene Expression
Research indicates that 6-KCA can influence gene expression related to steroidogenesis and metabolism. For instance, it has been shown to induce the expression of CYP1A1 in mouse liver cells (Hepa-1c1c7), which is associated with the aryl hydrocarbon receptor (AhR) pathway. However, it also acts as an antagonist to AhR activity in human cells, demonstrating species-specific effects .
Biological Activities
The biological activities of 6-KCA can be summarized as follows:
Activity | Description |
---|---|
Antiandrogenic Effects | Blocks DHT from activating androgen receptors, reducing male hormone effects. |
Progestogenic Activity | Mimics progesterone actions, useful in hormone therapy. |
Gene Expression Modulation | Influences CYP1A1 expression and other metabolic pathways via AhR interaction. |
Case Study 1: Treatment of Prostate Cancer
A study involving a patient with metastatic prostate cancer demonstrated that a combination therapy including CPA led to significant reductions in testosterone levels and tumor size. The treatment was well tolerated over an extended period, indicating the efficacy of antiandrogens like 6-KCA in managing prostate cancer .
Case Study 2: Hormonal Therapy in Transgender Individuals
Research on low-dose CPA (<25 mg/day) for feminizing hormone therapy showed comparable effectiveness to standard doses in suppressing testosterone levels among individuals assigned male at birth. This study highlights the potential for using lower doses of 6-KCA for effective hormone suppression with fewer side effects .
Safety and Toxicity
While 6-KCA has therapeutic benefits, concerns regarding its safety profile have emerged. CPA has been associated with liver toxicity and potential carcinogenic effects in animal studies. Monitoring liver function during treatment is crucial to mitigate risks associated with long-term use .
特性
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRUTYUSQYFQAC-FDTZYFLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857905 | |
Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-05-3 | |
Record name | 3′H-Cyclopropa[1,2]pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17184-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4-diene-3,6,20-trione acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6,20-trioxo-1β,2β-dihydro-3′H-cyclopropa[1,2]pregna-1,4-dien-17-yl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT2TTV9KZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。